molecular formula C21H20N6O2 B2672022 (1H-indol-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705743-40-3

(1H-indol-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2672022
CAS RN: 1705743-40-3
M. Wt: 388.431
InChI Key: BIMNMHBCQQADNI-UHFFFAOYSA-N
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Description

(1H-indol-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H20N6O2 and its molecular weight is 388.431. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Receptor Binding Studies

  • Molecular Interaction with CB1 Cannabinoid Receptor: The compound has been analyzed for its interaction with the CB1 cannabinoid receptor. Using molecular orbital methods, the study identified distinct conformations and developed unified pharmacophore models, contributing to understanding the steric binding interaction with the receptor (Shim et al., 2002).

Synthesis and Biological Activity

  • Synthesis and Antibacterial Activity: Novel derivatives of the compound were synthesized and evaluated for their antibacterial activity. The structures of these derivatives were confirmed by spectral data, highlighting their potential in antimicrobial research (Sangepu et al., 2016).
  • Anticancer and Antimicrobial Agents: This research focused on synthesizing new derivatives containing biologically active heterocyclic entities like oxazole and pyridine. These compounds were tested for their anticancer and antimicrobial activities, showing promise in overcoming microbe resistance (Katariya et al., 2021).

Pharmacological Characterization

  • Cannabinoid Receptor Agonists: The compounds, including variations of the queried chemical, were evaluated for their role as cannabinoid receptor agonists. This study adds to the understanding of how these compounds interact with cannabinoid receptors, which is crucial in pharmacological research (Pertwee et al., 1995).

Drug-Likeness and In Vitro Studies

  • In Silico Drug-likeness and Microbial Investigation: Research involved synthesizing a library of compounds related to the queried chemical and investigating their in silico ADME prediction properties and in vitro antibacterial, antifungal, and antimycobacterial activities. The results showed good to moderate activity, indicating potential as antimicrobial agents (Pandya et al., 2019).

Antioxidant and Antimicrobial Activities

  • Synthesis and Antioxidant Activities: Compounds related to the queried chemical were synthesized and evaluated for their antioxidant and antimicrobial activities. The study provides insights into the potential therapeutic uses of these compounds, especially in relation to their antioxidant properties (Bassyouni et al., 2012).

properties

IUPAC Name

1H-indol-2-yl-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c28-21(17-11-15-5-1-2-6-16(15)24-17)27-9-3-4-14(13-27)10-19-25-20(26-29-19)18-12-22-7-8-23-18/h1-2,5-8,11-12,14,24H,3-4,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMNMHBCQQADNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3N2)CC4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-indol-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

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